
Protocol for Preparing C16 PEG2000 Ceramide
Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B15573570 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction
This document provides a detailed protocol for the preparation of C16 PEG2000 Ceramide
liposomes. Liposomes are versatile nanocarriers for drug delivery, and the inclusion of

ceramides, key components of the skin's lipid barrier, makes them particularly suitable for

dermatological and cosmetic applications. The incorporation of polyethylene glycol (PEG) helps

to prolong circulation time in vivo and enhance stability. The most common and effective

method for preparing these liposomes is the thin-film hydration technique followed by extrusion,

which allows for the formation of unilamellar vesicles with a controlled size distribution.[1][2][3]

[4]

This protocol will guide users through the process of formulating liposomes composed of a

primary phospholipid, cholesterol, and C16 PEG2000 Ceramide. It also covers essential

characterization techniques to ensure the quality and consistency of the prepared liposomes.
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Component Recommended Material Molar Mass ( g/mol )

Primary Phospholipid
1,2-distearoyl-sn-glycero-3-

phosphocholine (DSPC)
790.15

Cholesterol
Cholesterol (ovine wool,

>98%)
386.65

PEGylated Ceramide

N-palmitoyl-sphingosine-1-

{succinyl[methoxy(polyethylen

e glycol)2000]} (C16 PEG2000

Ceramide)

~2600

Organic Solvent Chloroform:Methanol (2:1, v/v) -

Hydration Buffer
Phosphate-Buffered Saline

(PBS), pH 7.4
-
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Equipment Purpose

Rotary Evaporator Formation of a thin lipid film

Water Bath
Temperature control during film formation and

hydration

Round-bottom Flask (50 mL) Vessel for lipid film formation

Mini-Extruder Liposome sizing

Polycarbonate Membranes (100 nm pore size) Liposome sizing

Syringes (1 mL, gas-tight) For use with the mini-extruder

Dynamic Light Scattering (DLS) Instrument
Measurement of particle size and polydispersity

index (PDI)

Zetasizer Measurement of zeta potential

Glass Vials
For storing lipid solutions and final liposome

suspension

Nitrogen Gas Cylinder
To evaporate organic solvent and prevent lipid

oxidation

Vacuum Pump To ensure complete removal of organic solvent

Experimental Protocols
Lipid Stock Solution Preparation

Prepare individual stock solutions of DSPC, cholesterol, and C16 PEG2000 Ceramide in the

chloroform:methanol (2:1, v/v) solvent. A typical concentration is 10 mg/mL.

Store the stock solutions in glass vials at -20°C under an inert atmosphere (e.g., argon or

nitrogen) to prevent lipid oxidation.

Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for liposome preparation.[1][2][3][4] It

involves the deposition of a thin lipid film on the inner surface of a round-bottom flask, followed
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by hydration with an aqueous buffer.

Lipid Mixing: In a 50 mL round-bottom flask, combine the lipid stock solutions to achieve the

desired molar ratio. A commonly used ratio for PEGylated ceramide liposomes is

DSPC:Cholesterol:C16 PEG2000 Ceramide (55:40:5 molar ratio).

Film Formation:

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature (Tc) of the lipid with the highest Tc (for DSPC, the Tc is ~55°C, so a

temperature of 60-65°C is recommended).

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This

will result in the formation of a thin, uniform lipid film on the inner wall of the flask.[1][2]

Film Drying: To ensure the complete removal of any residual organic solvent, place the flask

on a high-vacuum pump for at least 2 hours, or preferably overnight.[5]

Hydration of the Lipid Film
Pre-warm the hydration buffer (PBS, pH 7.4) to the same temperature as the water bath

used for film formation (60-65°C).[2]

Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The

volume of the buffer will determine the final lipid concentration of the liposome suspension

(e.g., 5 mL for a final total lipid concentration of 10 mg/mL).

Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended. This

process may take 30-60 minutes and results in the formation of multilamellar vesicles

(MLVs).[5]

Liposome Sizing by Extrusion
To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion

through polycarbonate membranes with a defined pore size.[6][7]
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Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

Heat the extruder to the hydration temperature (60-65°C) to ensure the lipids are in their fluid

phase during extrusion.

Load the MLV suspension into one of the gas-tight syringes.

Pass the suspension back and forth through the membranes for an odd number of passes

(e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a diameter

close to the membrane pore size.[5][8]

Characterization of Liposomes
Proper characterization is crucial to ensure the quality and reproducibility of the liposome

formulation.

Particle Size, Polydispersity Index (PDI), and Zeta
Potential

Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic

diameter and the PDI, which indicates the width of the size distribution. A PDI value below

0.2 is generally considered acceptable for a monodisperse liposome population.[9] Zeta

potential measurements provide information about the surface charge of the liposomes,

which is an indicator of their stability.

Procedure:

Dilute a small aliquot of the liposome suspension in the hydration buffer (PBS, pH 7.4).

Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g.,

Malvern Zetasizer).[1]

Perform the measurements in triplicate at 25°C.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Preparation_and_Application_of_C4_Ceramide_Liposomes_for_Cellular_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9397063/
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10747297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10747297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Expected Value

Mean Hydrodynamic Diameter 100 - 150 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential Near neutral to slightly negative

Encapsulation Efficiency (Optional)
If a hydrophilic drug is to be encapsulated in the aqueous core of the liposomes, the

encapsulation efficiency should be determined.

Method: This is typically done by separating the unencapsulated drug from the liposomes

using techniques like size exclusion chromatography or centrifugation. The amount of

encapsulated drug is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis

spectroscopy).[1]

Storage
Store the prepared C16 PEG2000 Ceramide liposomes at 4°C.[10] Do not freeze, as this can

disrupt the liposomal structure.[11] For long-term stability, the liposome suspension can be

stored under an inert gas (e.g., argon or nitrogen) to prevent lipid oxidation.[5] The stability of

the liposomes should be monitored over time by re-characterizing their size and PDI.

Visualization of Workflow
Experimental Workflow for Liposome Preparation
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Caption: Workflow for C16 PEG2000 Ceramide Liposome Preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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